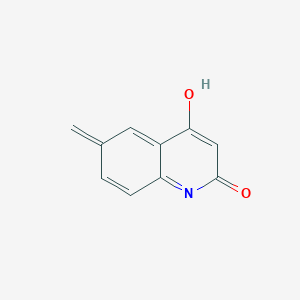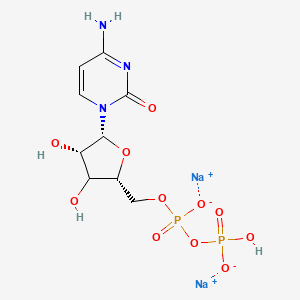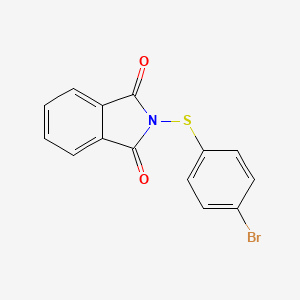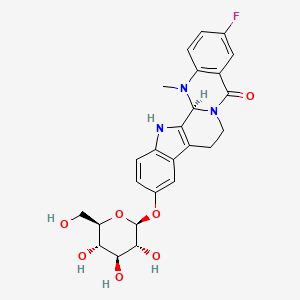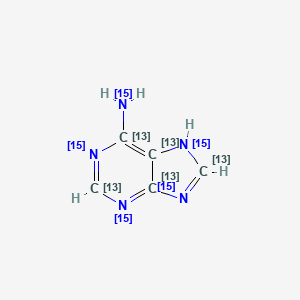
Adenine-13C5,15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenine-13C5,15N5, also known as 6-Aminopurine-13C5,15N5, is a stable isotope-labeled compound of adenine. Adenine is one of the four nucleobases in the nucleic acids of DNA and RNA. It plays a crucial role in biochemistry, particularly in cellular respiration, forming both ATP and the cofactors NAD and FAD, and in protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenine-13C5,15N5 involves the incorporation of stable heavy isotopes of carbon (13C) and nitrogen (15N) into the adenine molecule. One common method for synthesizing adenine involves the reaction of hydrogen cyanide under specific conditions . The labeled isotopes are introduced during the synthesis process to replace the regular carbon and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using isotope-labeled precursors. The process requires precise control of reaction conditions to ensure the correct incorporation of the isotopes. The final product is purified to achieve high isotopic purity and chemical purity .
Analyse Chemischer Reaktionen
Types of Reactions
Adenine-13C5,15N5 undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine.
Reduction: Reduction reactions can convert adenine to dihydroadenine.
Substitution: Adenine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions include 8-oxoadenine from oxidation, dihydroadenine from reduction, and substituted adenine derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Adenine-13C5,15N5 has numerous applications in scientific research:
Chemistry: Used as a tracer in studying chemical reactions and metabolic pathways.
Biology: Helps in understanding DNA and RNA synthesis, as well as cellular respiration processes.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in the study of biochemical processes.
Wirkmechanismus
Adenine-13C5,15N5 exerts its effects by participating in the formation of nucleotides and nucleosides. When attached to ribose, it forms adenosine, and when attached to deoxyribose, it forms deoxyadenosine. These molecules are integral to the synthesis of ATP, which drives many cellular metabolic processes by transferring chemical energy between reactions . Adenine also plays a role in the formation of cofactors like NAD and FAD, which are essential for cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine-13C5: A similar compound labeled only with carbon-13.
Adenosine-13C5: A nucleoside formed by adenine and ribose, labeled with carbon-13.
Adenine-15N5: Adenine labeled only with nitrogen-15
Uniqueness
Adenine-13C5,15N5 is unique due to its dual labeling with both carbon-13 and nitrogen-15, making it particularly useful for detailed studies of metabolic pathways and biochemical processes. This dual labeling allows for more precise tracking and analysis compared to compounds labeled with only one isotope .
Eigenschaften
Molekularformel |
C5H5N5 |
|---|---|
Molekulargewicht |
145.057 g/mol |
IUPAC-Name |
7H-purin-6-(15N)amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
GFFGJBXGBJISGV-IIYFYTTLSA-N |
Isomerische SMILES |
[13CH]1=[15N][13C]2=[15N][13CH]=[15N][13C](=[13C]2[15NH]1)[15NH2] |
Kanonische SMILES |
C1=NC2=NC=NC(=C2N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


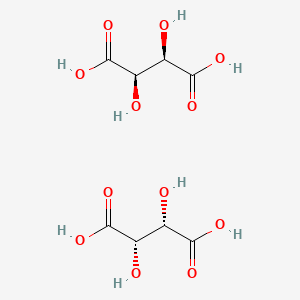
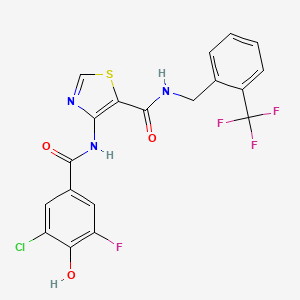
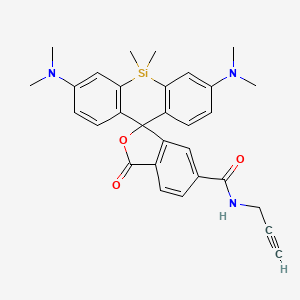
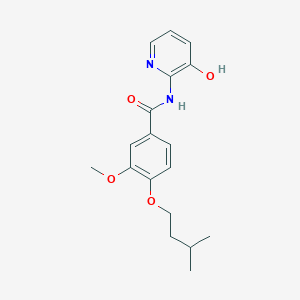
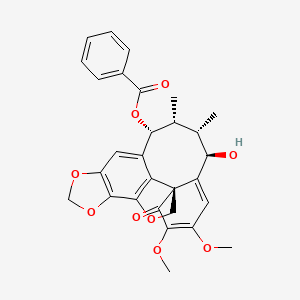
![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
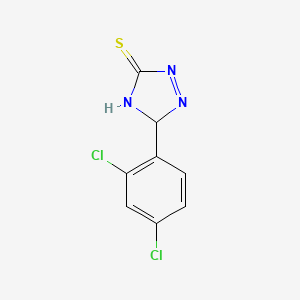
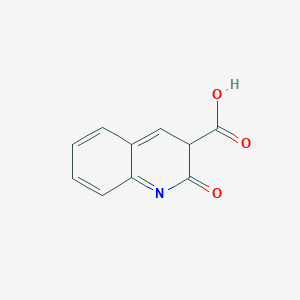
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
